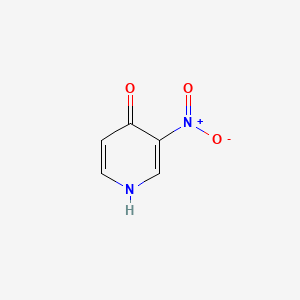
Fmoc-Asp-Oh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Asp-Oh, also known as fluorenylmethyloxycarbonyl-L-aspartic acid, is a protected amino acid derivative commonly used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group of aspartic acid, preventing unwanted side reactions during peptide synthesis. This compound is essential in the field of peptide chemistry, enabling the synthesis of complex peptides with high purity and yield.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fmoc-Asp-Oh is typically synthesized through the reaction of aspartic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or tetrahydrofuran. The resulting product is then purified through crystallization or chromatography to obtain the desired this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Asp-Oh undergoes several types of chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, yielding the free amino group of aspartic acid.
Coupling Reactions: This compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions include the deprotected aspartic acid and the coupled peptide or amino acid derivatives. The purity and yield of these products are typically high, making this compound a valuable reagent in peptide synthesis .
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-Asp-Oh is used extensively in the synthesis of peptides and proteins. It allows for the stepwise assembly of peptides on a solid support, facilitating the creation of complex sequences with high precision .
Biology
In biological research, this compound is used to synthesize peptides that are used as probes or inhibitors in various biochemical assays. These peptides can help elucidate the function of proteins and enzymes in biological systems .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. These drugs can target specific proteins or pathways in the body, offering potential treatments for various diseases, including cancer and autoimmune disorders .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides for research and therapeutic purposes. Its use in automated peptide synthesizers allows for the efficient and cost-effective production of high-quality peptides .
Mécanisme D'action
The mechanism of action of Fmoc-Asp-Oh involves the protection of the amino group of aspartic acid through the fluorenylmethyloxycarbonyl group. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective coupling of amino acids. The fluorenylmethyloxycarbonyl group can be removed under basic conditions, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Asp(OtBu)-Oh: This compound has a tert-butyl ester protecting group instead of the fluorenylmethyloxycarbonyl group.
Fmoc-Asp(OMpe)-Oh: This compound has a 3-methylpent-3-yl ester protecting group, providing more steric hindrance and reducing the formation of aspartimide by-products.
Fmoc-Asp(OEpe)-Oh: This compound has an ethyl ester protecting group, offering similar protection properties but with different steric effects.
Uniqueness
Fmoc-Asp-Oh is unique in its ability to provide effective protection for the amino group of aspartic acid while allowing for easy removal under basic conditions. Its use in solid-phase peptide synthesis has made it a valuable tool in the synthesis of complex peptides and proteins .
Propriétés
Numéro CAS |
19062-05-4 |
|---|---|
Formule moléculaire |
C19H17NO6 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



